2-(Chloromethoxy)ethyl benzoate

Beschreibung

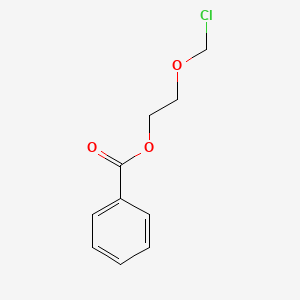

2-(Chloromethoxy)ethyl benzoate, also known as ethyl 2-(chloromethyl)benzoate (CAS 1531-78-8), is an ester derivative of benzoic acid with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol . Its structure consists of a benzoate moiety linked to an ethyl group substituted with a chloromethoxy (–OCH₂Cl) group at the 2-position. This compound is primarily used in organic synthesis, particularly as an intermediate for introducing protected functional groups or as a precursor in the preparation of pharmaceuticals and agrochemicals. Its chloromethoxy substituent confers unique reactivity, enabling participation in nucleophilic substitution or elimination reactions under specific conditions .

Eigenschaften

IUPAC Name |

2-(chloromethoxy)ethyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c11-8-13-6-7-14-10(12)9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQDBKBFYQVYLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCOCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethoxy)ethyl benzoate typically involves the reaction of 2-(chloromethoxy)ethanol with benzoic acid or its derivatives. One common method is the esterification reaction, where 2-(chloromethoxy)ethanol is reacted with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethoxy)ethyl benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the 2-(chloromethoxy)ethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 2-(chloromethoxy)ethanol.

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis involves sodium hydroxide or potassium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chlorine atom.

Hydrolysis: The major products are benzoic acid and 2-(chloromethoxy)ethanol.

Oxidation: Products include benzoic acid derivatives or aldehydes, depending on the extent of oxidation.

Wissenschaftliche Forschungsanwendungen

2-(Chloromethoxy)ethyl benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or antiviral properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-(Chloromethoxy)ethyl benzoate depends on its specific application. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In biological systems, the compound may interact with cellular targets, disrupting normal cellular functions and leading to antimicrobial or antiviral effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

a) Ethyl 2-Methoxybenzoate (C₁₀H₁₂O₃, MW 180.20 g/mol)

- Substituent : Methoxy (–OCH₃) instead of chloromethoxy.

- Properties: Higher solubility in ethanol due to reduced polarity; lower molecular weight (180.20 vs. 198.65 g/mol).

- Applications : Used as a flavoring agent and in fragrance formulations. Standardized analytical methods (IR, NMR) confirm its purity .

b) 2-[(2-Chloroacetoxy)ethyl]benzoate Ester (CAEB–OR)

- Substituent : Chloroacetoxy (–OCOCH₂Cl) group instead of chloromethoxy.

- Reactivity: Requires acid treatment for deprotection, unlike this compound, which may undergo direct nucleophilic displacement. CAEB–OR is stable to hydrogenolysis .

c) Methyl 5-Chloro-2-[...]benzoate (C₁₇H₁₅ClN₂O₆, MW 378.8 g/mol)

d) 2-(4-Chlorophenyl)-2-oxoethyl Benzoate

- Substituent : Phenacyl (–COC₆H₄Cl) group.

- Reactivity : Undergoes photolysis to generate radicals for heterocycle synthesis (e.g., oxazoles). This contrasts with this compound, which lacks photolytic activity .

Substituent Effects on Properties

- Chlorine Position and Reactivity: In this compound, the chlorine is part of an ether group, making it less electrophilic compared to CAEB–OR, where chlorine is adjacent to an ester carbonyl. This difference influences hydrolysis rates and nucleophilic substitution pathways .

- Polarity and Solubility: The chloromethoxy group increases polarity compared to methoxy analogs, reducing solubility in non-polar solvents. However, nitro-substituted analogs (e.g., Methyl 5-chloro-2-[...]benzoate) show even lower solubility due to bulky substituents .

Data Table: Comparative Analysis of Key Compounds

Q & A

Q. What are the common synthetic routes for preparing 2-(Chloromethoxy)ethyl benzoate, and how do reaction conditions influence yield?

The synthesis typically involves esterification of benzoic acid derivatives with chlorinated alcohols. For example, analogous compounds like ethyl 2-chloro-6-methoxybenzoate are synthesized via acid-catalyzed esterification (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions . Key factors include:

- Catalyst choice : Strong acids improve reaction rates but may require neutralization steps.

- Temperature : Reflux (~100–120°C) ensures sufficient energy for esterification without decomposition.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Purification often employs column chromatography or recrystallization to isolate the product from unreacted starting materials .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., chloromethoxy vs. methoxy groups) and ester linkage integrity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : C=O (ester) at ~1700–1750 cm and C-O (ether) at ~1100–1250 cm .

- X-ray Crystallography : Resolves structural ambiguities (e.g., stereochemistry) but requires high-purity crystals .

Q. How can researchers optimize the stability of this compound during storage?

- Temperature : Store at 0–6°C to minimize hydrolysis or thermal decomposition .

- Moisture Control : Use desiccants or airtight containers to prevent ester hydrolysis.

- Light Protection : Amber glassware avoids photodegradation of the chloromethoxy group .

Advanced Questions

Q. How can structural ambiguities in this compound be resolved using crystallographic tools?

Crystal structures resolved via SHELXL (for refinement) and visualized in Mercury CSD (for packing analysis) are critical. For example:

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., NMR vs. crystallography)?

- Multi-Method Validation : Cross-check NMR chemical shifts with density functional theory (DFT) calculations.

- Dynamic Effects : Crystallography captures static structures, while NMR may reflect solution-state conformers.

- Software Tools : SHELXPRO integrates crystallographic data with spectroscopic results for consistency .

Q. What strategies are effective in evaluating the biological activity of this compound derivatives?

- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorogenic substrates .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., chloro vs. methoxy) to correlate changes with potency .

- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays .

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., hydrolysis) during synthesis?

- Protecting Groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups) .

- Low-Temperature Quenching : Halt reactions rapidly to prevent post-synthesis degradation.

- Catalyst Screening : Lewis acids (e.g., ZnCl) may reduce hydrolysis compared to Brønsted acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.